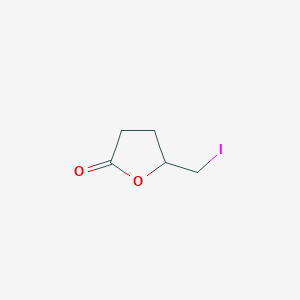

5-(Iodomethyl)oxolan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

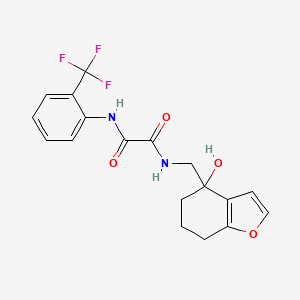

5-(Iodomethyl)oxolan-2-one is a chemical compound that has gained attention in the scientific community due to its unique structure and potential applications. It has the molecular formula C5H7IO2 .

Synthesis Analysis

The synthesis of 5-(Iodomethyl)oxolan-2-one involves the reaction of 4-pentenoic acid and iodine in acetonitrile . This process forms a cyclic iodonium three-membered ring intermediate .Molecular Structure Analysis

The molecular structure of 5-(Iodomethyl)oxolan-2-one contains a total of 15 bonds, including 8 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, and 1 aliphatic ester .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 5-(Iodomethyl)oxolan-2-one is an iodolactonization . In this reaction, I+ reacts with the CC-π electron donor to form a cyclic iodonium three-membered ring intermediate .Aplicaciones Científicas De Investigación

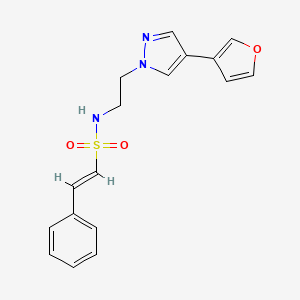

Stereoelectronic Effects in Radiation-Activated Antitumor Prodrugs

The compound 5-(Iodomethyl)oxolan-2-one and its derivatives have been investigated for their potential as radiation-activated antitumor prodrugs. Research by Mori, Hatta, and Nishimoto (2000) explored a series of compounds, specifically 5-fluoro-1-(2'-oxocycloalkyl)uracils, which undergo one-electron reductive release of antitumor 5-fluorouracil in anoxic aqueous solution when exposed to radiation. This indicates a promising avenue for targeted cancer therapy, highlighting the importance of structural flexibility and the electron-reductive release mechanism in the effectiveness of these prodrugs (Mori, Hatta, & Nishimoto, 2000).

Applications in Organic Synthesis

The chemistry of Oxolan-2-ones, closely related to 5-(Iodomethyl)oxolan-2-one, plays a significant role in organic synthesis. Ghochikyan et al. (2019) utilized 2-(2-chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one and arylboronic acids in a Suzuki-Miyaura Reaction, producing novel oxolan-2-one derivatives. This demonstrates the compound's utility in synthesizing diverse organic molecules, potentially applicable in various fields including pharmaceuticals and material sciences (Ghochikyan et al., 2019).

Advances in Synthetic Methodologies

Research by Fujita et al. (2013) showcased the synthesis of 12-hydroxymonocerins through stereoselective oxylactonization, utilizing a chiral hypervalent iodine(III) species. This study highlights the compound's role in synthesizing complex molecular structures, beneficial for the development of new drugs and chemicals (Fujita, Mori, Shimogaki, & Sugimura, 2013).

Mecanismo De Acción

Propiedades

IUPAC Name |

5-(iodomethyl)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINVQKMSBSYTHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Iodomethyl)oxolan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2370008.png)

![2-chloro-6-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2370009.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2370012.png)

![3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2370017.png)

![(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2370018.png)

![2-((4-bromobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370019.png)